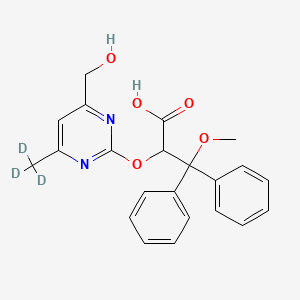

(rac)-4-Hydroxymethyl Ambrisentan-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |

InChI Key |

PDUAYPFMBRYSNN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Ambrisentan Metabolites

General Synthetic Routes to Ambrisentan (B1667022) Core Structures

The synthesis of the Ambrisentan core structure has been approached through various routes, often centering around the creation of the chiral 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid intermediate. google.com One common strategy involves a Darzens reaction between benzophenone (B1666685) and methyl chloroacetate (B1199739) to form an epoxide, which is then subjected to an acid-catalyzed ring-opening with methanol (B129727). aidic.it This is followed by a nucleophilic substitution with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine and subsequent hydrolysis of the methyl ester to yield Ambrisentan. aidic.it

Alternative approaches have also been developed to improve efficiency and yield. For instance, optically pure Ambrisentan can be obtained through the resolution of the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid intermediate using expensive chiral amines. aidic.it Another reported method involves the reaction of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with a 4,6-dimethyl-pyrimidine derivative, aiming for a high degree of purity and optical specificity. google.com These foundational synthetic pathways provide the framework upon which the synthesis of its metabolites, including the hydroxylated and isotopically labeled variants, are built.

Targeted Deuterium (B1214612) Incorporation for (rac)-4-Hydroxymethyl Ambrisentan-d3 Synthesis

The synthesis of this compound involves the specific introduction of three deuterium atoms onto one of the methyl groups of the pyrimidine (B1678525) ring. The chemical name for this compound is 2-((4-(hydroxymethyl)-6-(methyl-d3)pyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid. lgcstandards.com This targeted deuteration is crucial for its function as an internal standard in analytical studies.

Hydrogen-Deuterium Exchange Reactions and Conditions

Hydrogen-deuterium (H-D) exchange reactions are a common method for introducing deuterium into a molecule. nih.govnih.gov This can be achieved under various conditions, often catalyzed by acids or bases, or through metal-catalyzed processes. mdpi.comnih.gov For the synthesis of this compound, a plausible route would involve the use of a deuterated reagent, such as deuterated methanol (CD3OD) or deuterium oxide (D2O), in the presence of a suitable catalyst to facilitate the exchange of hydrogen atoms on the methyl group of the pyrimidine ring with deuterium atoms. nih.govjuniperpublishers.com The selectivity of this exchange is critical to ensure that deuterium is incorporated only at the desired position.

Another approach could involve the synthesis of a deuterated precursor, such as 4,6-dimethyl-d3-pyrimidine, which is then used in the main synthetic route to build the final molecule. This would ensure the precise location of the deuterium atoms.

Chiral Considerations in Stereoselective Deuteration (if applicable to this racemate's synthesis or related R/S forms)

Since the target compound is a racemate, meaning it is a mixture of both the (R) and (S) enantiomers, stereoselective deuteration is not a primary concern for the synthesis of this specific product. The synthesis can proceed from a racemic mixture of the Ambrisentan precursor. However, it is important to note that Ambrisentan itself is an optically active compound, with the (S)-enantiomer being the active form. google.com Therefore, for the synthesis of enantiomerically pure deuterated metabolites, chiral separation techniques or stereoselective synthesis would be necessary. The synthesis of optically pure Ambrisentan often relies on the resolution of a racemic intermediate using chiral amines. aidic.it A similar approach could be applied to produce the individual enantiomers of 4-Hydroxymethyl Ambrisentan-d3 if required for specific research applications.

Purification and Characterization of Labeled Metabolites for Research Purity

Ensuring the purity and correct structural identity of isotopically labeled metabolites is paramount for their use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification: High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is a powerful tool for isolating the desired labeled metabolite from the reaction mixture and any unreacted starting materials or side products. rjptonline.org Reverse-phase chromatography is a commonly used mode for this separation. rjptonline.org

Characterization: A suite of analytical methods is used to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is essential to confirm the molecular weight of the compound, which will be higher than the non-deuterated analog due to the presence of deuterium atoms. rjptonline.orgnih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the location of the deuterium label. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, further confirming its structure. rjptonline.org

The combination of these techniques ensures that the synthesized this compound is of high purity and has the correct isotopic labeling for its intended use as a research tool.

Design Rationale for Deuterated Metabolites as Research Tools

The strategic incorporation of deuterium into drug metabolites like this compound serves several important purposes in pharmaceutical research.

Internal Standards in Quantitative Analysis: One of the primary applications of deuterated compounds is as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com Because the deuterated analog has a slightly higher molecular weight but nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for accurate and precise quantification of the metabolite in biological samples by correcting for variations in sample preparation and instrument response.

Metabolic and Pharmacokinetic Studies: Deuterated compounds are invaluable tools for studying drug metabolism and pharmacokinetics. juniperpublishers.comresearchgate.net The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of a drug and its metabolites in vivo and in vitro. nih.gov The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can also be exploited to investigate metabolic pathways. juniperpublishers.comnih.gov By selectively deuterating specific sites on a molecule, researchers can determine which positions are most susceptible to metabolic modification.

Table of Research Applications for Deuterated Metabolites:

| Application | Description |

|---|---|

| Internal Standard | Used in LC-MS to accurately quantify the non-deuterated metabolite in biological matrices. |

| Metabolic Pathway Elucidation | The deuterium label acts as a tracer to identify and track the formation of different metabolites. |

| Pharmacokinetic (PK) Studies | Helps in determining the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite. |

| Kinetic Isotope Effect Studies | Investigating the impact of deuteration on the rate of metabolic reactions to understand enzyme mechanisms. |

Comprehensive Elucidation of Metabolic Pathways and Enzymatic Biotransformations Relevant to 4 Hydroxymethyl Ambrisentan

Phase I Metabolic Transformations of Ambrisentan (B1667022) Leading to Hydroxylation

The initial phase of Ambrisentan metabolism primarily involves oxidative reactions, which introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. A key transformation in this phase is hydroxylation.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP3A5, CYP2C19) in Hydroxylation

The hydroxylation of Ambrisentan is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Research has identified several specific isoenzymes responsible for this metabolic step.

CYP3A4 is a major contributor to the oxidative metabolism of Ambrisentan. researchgate.net Studies have shown that CYP3A4 is primarily responsible for the formation of the main metabolite, (S)-4-hydroxymethyl ambrisentan. researchgate.net The involvement of CYP3A4 is significant as it is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of a large number of therapeutic drugs. chemrxiv.org

In addition to CYP3A4, CYP3A5 and CYP2C19 also play a role in the metabolism of Ambrisentan, although to a lesser extent. nih.govdrugbank.com The activity of these enzymes can be influenced by genetic polymorphisms, which can lead to inter-individual variability in drug metabolism. nih.gov For instance, individuals who are poor metabolizers for CYP2C19 have been shown to have higher exposure to Ambrisentan. nih.gov The contribution of these enzymes underscores the complex nature of Ambrisentan's metabolic profile. chemrxiv.org

Identification of Specific Hydroxylated Metabolites (e.g., 4-Hydroxymethyl Ambrisentan)

The primary hydroxylated metabolite of Ambrisentan is 4-Hydroxymethyl Ambrisentan. drugbank.comveeprho.com This metabolite is formed through the hydroxylation of the methyl group on the pyrimidine (B1678525) ring of the Ambrisentan molecule. researchgate.net Specifically, the (S)-enantiomer, (S)-4-Hydroxymethyl Ambrisentan, is noted as a major metabolite. veeprho.com

In vitro studies using human liver microsomes and in vivo studies in rats have successfully identified a range of metabolites, including hydroxylated forms. nih.gov These investigations have confirmed the presence of 4-Hydroxymethyl Ambrisentan as a significant product of Phase I metabolism. nih.gov The chemical structure of this metabolite has been confirmed through various analytical techniques.

Phase II Metabolic Transformations: Glucuronidation Pathways

Following Phase I hydroxylation, Ambrisentan and its metabolites undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate their excretion from the body. youtube.com Glucuronidation is a major Phase II pathway for Ambrisentan and its hydroxylated metabolite. researchgate.netdrughunter.com

Involvement of Uridine 5'-Diphosphate Glucuronosyltransferases (UGTs) (e.g., UGT1A9S, UGT2B7S, UGT1A3S)

The conjugation of glucuronic acid to Ambrisentan and its metabolites is catalyzed by a family of enzymes known as Uridine 5'-diphosphate glucuronosyltransferases (UGTs). drughunter.com Specific UGT isoforms have been identified as being primarily responsible for the glucuronidation of Ambrisentan. These include UGT1A9S, UGT2B7S, and UGT1A3S. nih.govdrugbank.com These enzymes are crucial for the detoxification and elimination of Ambrisentan.

In Vitro Metabolic Profiling Studies

In vitro studies are essential for elucidating the metabolic fate of drugs like Ambrisentan. These studies typically utilize human liver microsomes, S9 fractions, and recombinant CYP and UGT enzymes to identify the metabolic pathways and the enzymes involved.

Studies incubating Ambrisentan with rat liver microsomes and both rat and human liver S9 fractions have identified numerous metabolites. nih.gov In one such study, a total of seventeen metabolites were identified in in vivo samples, with ten of these also being observed in the in vitro study. nih.gov These metabolites included hydroxylated, demethylated, demethoxylated, hydrolytic, decarboxylated, epoxide, and glucuronide forms. nih.gov

The table below summarizes the key enzymes involved in the metabolism of Ambrisentan and the resulting metabolites.

| Metabolic Phase | Enzyme(s) | Metabolite(s) Formed |

| Phase I | CYP3A4, CYP3A5, CYP2C19 | 4-Hydroxymethyl Ambrisentan |

| Phase II | UGT1A9S, UGT2B7S, UGT1A3S | Ambrisentan glucuronide, 4-Hydroxymethyl Ambrisentan glucuronide |

Utilization of Liver Microsomes and S9 Fractions (e.g., Rat and Human)

In vitro studies utilizing subcellular fractions of the liver, such as microsomes and the S9 fraction, have been instrumental in delineating the enzymatic pathways responsible for ambrisentan metabolism. nih.govwikipedia.orgnih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes like the cytochrome P450 oxidases. wikipedia.orgnih.gov The S9 fraction is a supernatant from a liver homogenate centrifuged at 9000g, containing both microsomes and the cytosolic fraction, which includes Phase II transferase enzymes. wikipedia.orgnih.gov

Research employing human liver microsomes has identified CYP3A4 as the principal enzyme responsible for the formation of 4-hydroxymethyl ambrisentan. drugbank.comnih.govselleckchem.com To a lesser extent, CYP3A5 and CYP2C19 also contribute to this oxidative metabolic pathway. drugbank.comfass.se Studies have also been conducted using rat liver microsomes to investigate these biotransformations. nih.gov For instance, one study determined the half-maximal inhibitory concentration (IC50) for an inhibitory substance on ambrisentan metabolism, finding values of 6.358 μM in rat liver microsomes and 5.865 μM in human liver microsomes, highlighting the utility of these systems in studying metabolic interactions. nih.gov

In rat hepatocytes, which provide a more complete metabolic picture than microsomes alone, hydroxylation and glucuronidation were found to occur to a similar degree. fda.gov This contrasts with dog and human hepatocytes, where glucuronidation was the predominant metabolic pathway, with only minor amounts of oxidative metabolites being formed. fda.gov The conversion rate of ambrisentan over a 24-hour period in hepatocytes from all three species was between 15% and 25%. fda.gov

Table 1: In Vitro Metabolism of Ambrisentan in Liver Preparations

| System | Species | Key Findings | Reference(s) |

| Liver Microsomes | Human | - CYP3A4 is the primary enzyme for 4-hydroxymethyl ambrisentan formation.- CYP3A5 and CYP2C19 play a lesser role. | drugbank.comfass.senih.govselleckchem.com |

| Liver Microsomes | Rat | - Utilized to study inhibitory effects on ambrisentan metabolism. | nih.gov |

| Hepatocytes | Rat | - Glucuronidation and hydroxylation occur at similar rates. | fda.gov |

| Hepatocytes | Dog | - Glucuronidation is the preferred metabolic route over hydroxylation. | fda.gov |

| Hepatocytes | Human | - Glucuronidation is the preferred metabolic route over hydroxylation. | fda.gov |

Identification of Epoxide Metabolites and Glutathione (B108866) Conjugates in Research Settings

A thorough review of the provided search results did not yield any specific information regarding the formation or identification of epoxide metabolites or glutathione conjugates of ambrisentan or its metabolites in research settings. The primary metabolic pathways identified are hydroxylation and glucuronidation.

In Vivo Preclinical Metabolism Studies

Preclinical studies in various animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. fda.gov

Comparative Metabolic Fate in Animal Models (e.g., Rat, Dog, Mouse)

The metabolic fate of ambrisentan has been evaluated in several preclinical species, including the mouse, rat, and dog. fda.gov Following oral administration of a radiolabeled dose in preclinical animal models, ambrisentan was found primarily in the liver and plasma within 2 to 4 hours. nih.govnih.gov

In rats, ambrisentan is rapidly absorbed, with a mean maximum plasma concentration (Cmax) of 32.4 µg/mL reached at 1 hour after a 30 mg/kg oral dose. fda.gov The elimination half-life (t1/2) in rats was determined to be 5.7 hours. fda.gov Studies in rats have also been conducted to assess the effects of ambrisentan in models of pulmonary arterial hypertension. nih.govmdpi.com

In dogs, after a 30 mg/kg oral dose, the Cmax was 43.6 µg/mL, with the time to reach Cmax (tmax) ranging from 0.5 to 2 hours. fda.gov The half-life in dogs was 7.9 hours. fda.gov The absolute oral bioavailability was high in both species, at 85% in rats and 72% in dogs. fda.gov

While specific quantitative data on the formation of 4-hydroxymethyl ambrisentan across these species from the provided results is limited, the in vitro hepatocyte data suggests species-specific differences in the primary metabolic routes, with hydroxylation being more prominent in rats compared to dogs and humans where glucuronidation is the major pathway. fda.gov

Table 2: Comparative Pharmacokinetics of Ambrisentan in Animal Models

| Species | Dose | Cmax | tmax | t1/2 | Bioavailability | Reference(s) |

| Rat | 30 mg/kg (oral) | 32.4 µg/mL | 1 hour | 5.7 hours | 85% | fda.gov |

| Dog | 30 mg/kg (oral) | 43.6 µg/mL | 0.5 - 2 hours | 7.9 hours | 72% | fda.gov |

Excretion Pathways and Mass Balance in Preclinical Investigations

Mass balance studies are conducted to determine the routes and extent of excretion of a drug and its metabolites. For ambrisentan, the primary route of elimination is non-renal, with the majority of the administered dose being excreted in the feces. drugbank.comnih.govtandfonline.com Following administration of a radiolabeled dose in preclinical studies, most of the radioactivity was recovered in the feces, consisting of unchanged ambrisentan and its glucuronide conjugate. nih.govnih.gov

Ambrisentan and its metabolites are primarily eliminated in the bile following hepatic and/or extra-hepatic metabolism. fass.se A smaller portion of the dose is excreted in the urine. Approximately 22% of an orally administered dose is recovered in the urine, with only 3.3% of that being unchanged ambrisentan. fass.se This indicates that metabolism, including the formation of 4-hydroxymethyl ambrisentan and subsequent glucuronidation, is a prerequisite for the elimination of the majority of the drug. fass.senih.gov

Table 3: Excretion of Ambrisentan in Preclinical Studies

| Excretion Route | Form | Percentage of Dose | Reference(s) |

| Feces | Unchanged Drug and Glucuronide Conjugate | Majority of dose | nih.govnih.gov |

| Urine | Total (Metabolites + Unchanged) | ~22% | fass.se |

| Urine | Unchanged Ambrisentan | 3.3% | fass.se |

Pharmacological and Mechanistic Research Applications in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Studies

The efficacy of an endothelin receptor antagonist is largely defined by its binding affinity and selectivity for the ETA versus the ETB receptor.

Ambrisentan (B1667022) demonstrates high affinity and potent selective antagonism for the ETA receptor. In vitro studies using human endothelin receptors expressed in mammalian cells have shown that Ambrisentan has a high affinity for ETA receptors with a dissociation constant (Ki) of 0.63 nM. fda.gov Its affinity for ETB receptors is significantly lower, with a Ki of 48.7 nM, resulting in a 77-fold selectivity for the ETA receptor. fda.gov Other research indicates this selectivity can range from approximately 200-fold to over 4000-fold, depending on the assay system. researchgate.net This selective binding prevents ET-1 from activating the ETA receptor, thereby inhibiting downstream vasoconstrictive and proliferative signals. drugbank.compatsnap.com

Ambrisentan is metabolized in the liver, primarily through glucuronidation and, to a lesser extent, oxidation by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2C19. drugbank.comselleckchem.com This oxidative process produces the main metabolite, 4-Hydroxymethyl Ambrisentan. researchgate.netresearchgate.net

Cellular and Molecular Effects of Ambrisentan Metabolites in Research Systems

The functional consequences of endothelin receptor antagonism are investigated in various in vitro systems, particularly using human endothelial cells, to understand the impact on vascular health and disease modeling.

Research using human pulmonary artery endothelial cells (hPAECs) has explored the effects of Ambrisentan on cellular processes relevant to vascular remodeling, such as autophagy and apoptosis. nih.govnih.gov In models mimicking disease states like hypoxia and high glucose, Ambrisentan has been shown to retain pro-autophagic activity. nih.govnih.gov Furthermore, it can blunt apoptosis in hPAECs under certain stress conditions. researchgate.net While these studies focus on the parent drug, they provide a framework for understanding the potential cellular effects that could be investigated for its metabolites. Specific studies isolating the effects of 4-Hydroxymethyl Ambrisentan on endothelial cell function and vascular remodeling are not widely documented.

The selective blockade of the ETA receptor by Ambrisentan is theorized to prevent the vasoconstrictive and mitogenic effects of ET-1 while preserving the functions of the ETB receptor. nih.gov ETB receptors, located on endothelial cells, are involved in the production of vasodilators like nitric oxide (NO) and prostacyclin, and also play a role in clearing circulating ET-1. patsnap.comnih.gov By not blocking the ETB receptor, selective antagonists like Ambrisentan may allow for continued ETB-mediated release of NO. nih.govnih.gov This selective action is a key area of mechanistic investigation. Direct studies on how 4-Hydroxymethyl Ambrisentan influences the expression of proteins like endothelin-1 (B181129) or nitric oxide synthase in vascular cells are limited.

Mechanistic Insights into Endothelin Signaling Pathway Modulation by Ambrisentan Analogs

The primary mechanism of action for Ambrisentan and its analogs is the competitive antagonism of the ETA receptor. patsnap.com This action directly interferes with the endothelin signaling pathway. When ET-1 binds to ETA receptors on vascular smooth muscle cells, it triggers a cascade involving phospholipase C and protein kinase C, leading to vasoconstriction and cell proliferation. drugbank.com

By selectively binding to the ETA receptor, Ambrisentan blocks these downstream effects. patsnap.com This targeted intervention allows researchers to dissect the specific contributions of the ETA receptor pathway in various physiological and pathophysiological models. The significantly lower potency of its major metabolite, 4-Hydroxymethyl Ambrisentan, suggests that the pharmacological activity observed in preclinical models is overwhelmingly attributable to the parent compound. fda.gov

Preclinical Pharmacodynamic Assessments in Animal Models (e.g., Vasodilation in Isolated Tissues or Animal Hypertension Models)

No publicly available studies were identified that have assessed the preclinical pharmacodynamics of "(rac)-4-Hydroxymethyl Ambrisentan-d3." Consequently, there are no detailed research findings or data tables to present regarding its effects on vasodilation in isolated tissues or its performance in animal hypertension models.

Advanced Analytical Methodologies for Quantification and Characterization in Academic Research

Principles of Stable Isotope Labeling in Quantitative Mass Spectrometry

Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry, providing a robust method for achieving high levels of accuracy and precision. This approach involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the chemical structure of an analyte or an internal standard.

Role of (rac)-4-Hydroxymethyl Ambrisentan-d3 as an Internal Standard

This compound is the deuterium-labeled analogue of (rac)-4-Hydroxymethyl Ambrisentan (B1667022), a metabolite of the endothelin receptor antagonist, Ambrisentan. lgcstandards.compharmaffiliates.comalentris.org In quantitative bioanalysis, it functions as an ideal internal standard. An internal standard is a compound of known concentration that is added to a sample prior to analysis. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response.

Because this compound is chemically identical to the non-labeled analyte, its physicochemical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time, are nearly identical. This co-elution and similar behavior in the mass spectrometer allow it to effectively mimic the analyte of interest, thereby providing a reliable basis for quantification.

Advantages in Reducing Background Interference and Enhancing Precision

The use of a stable isotope-labeled internal standard like this compound offers significant advantages in quantitative analysis:

Reduced Background Interference: Biological matrices, such as plasma and urine, are complex and can contain numerous endogenous compounds that may interfere with the detection of the analyte. This "matrix effect" can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the stable isotope-labeled internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus mitigating the impact of matrix effects.

Enhanced Precision and Accuracy: By compensating for variations in sample preparation and instrument performance, the internal standard significantly improves the precision and accuracy of the analytical method. Any random or systematic errors that occur during the analytical process will affect both the analyte and the internal standard equally, leaving the ratio of their responses unchanged. This leads to more reliable and reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is the method of choice for the analysis of drug metabolites in biological fluids.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

Ultra-high performance liquid chromatography (UHPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.

For the analysis of (rac)-4-Hydroxymethyl Ambrisentan and its deuterated internal standard, a typical UHPLC method would involve a reversed-phase column, such as a C18 column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the efficient elution of compounds with varying polarities.

| UHPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2-5 µL |

This table presents typical UHPLC conditions for the analysis of Ambrisentan and its metabolites, based on established methods for the non-labeled analytes.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) for Accurate Mass Measurement and Structural Elucidation

Quadrupole time-of-flight mass spectrometry (QTOF/MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high-resolution and accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown compounds.

In the context of metabolite analysis, QTOF/MS can be used to determine the elemental composition of this compound and its potential further metabolites with a high degree of confidence. The accurate mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| (rac)-4-Hydroxymethyl Ambrisentan | C₂₂H₂₂N₂O₅ | 394.1529 |

| This compound | C₂₂H₁₉D₃N₂O₅ | 397.1717 |

This table illustrates the difference in the calculated monoisotopic masses of the non-labeled and d3-labeled (rac)-4-Hydroxymethyl Ambrisentan.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a characteristic spectrum of product ions. This process is highly specific and is used for both quantification (in the form of multiple reaction monitoring or MRM) and structural confirmation.

In a typical MS/MS experiment for this compound, the precursor ion (the intact molecule with a charge) is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into smaller, charged fragments (product ions). These product ions are then analyzed in the second mass analyzer. The resulting fragmentation pattern is a unique fingerprint of the molecule, which can be used to confirm its identity.

For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored. The intensity of these transitions is proportional to the concentration of the analyte in the sample.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (rac)-4-Hydroxymethyl Ambrisentan | 395.2 | 263.1 | 25 |

| This compound | 398.2 | 266.1 | 25 |

This table provides hypothetical yet representative MS/MS parameters for the analysis of (rac)-4-Hydroxymethyl Ambrisentan and its d3-labeled internal standard in positive ion mode. The specific transitions and energies would be optimized during method development. nih.gov

Method Development and Validation for Robust Metabolite Quantification in Biological Matrices (Preclinical)

The accurate measurement of drug metabolites in preclinical studies forms the foundation for understanding a drug's metabolic fate. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus correcting for variability in these steps.

Preclinical research on Ambrisentan metabolism often involves the simultaneous determination of the parent drug and its primary metabolites, like (S)-4-hydroxymethyl ambrisentan, in biological matrices such as rat plasma. A sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically developed for this purpose.

Sample Preparation: The initial step involves extracting the analytes from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For instance, a simple protein precipitation with acetonitrile can be used to extract Ambrisentan and its metabolites from plasma. Following extraction, the samples are typically concentrated and reconstituted in a solution compatible with the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: Chromatographic separation is generally achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (like formic acid in water) and an organic solvent (such as acetonitrile or methanol). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for the analyte (4-Hydroxymethyl Ambrisentan) and the internal standard (this compound).

Method Validation: A newly developed analytical method must undergo rigorous validation to ensure its reliability. Validation is performed according to established international guidelines and typically includes the assessment of the following parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Lower Limit of Quantification (LLOQ): The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Accuracy and Precision: These parameters are evaluated at multiple concentration levels (low, medium, and high quality control samples). Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.

Extraction Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting endogenous compounds on the ionization of the analyte. The use of a co-eluting stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The table below presents typical validation parameters and results for the quantification of Ambrisentan and its metabolite in rat plasma, illustrating the performance of a validated LC-MS/MS method.

| Validation Parameter | Ambrisentan | (S)-4-Hydroxymethyl Ambrisentan | Acceptance Criteria |

| Linearity Range (ng/mL) | 100–10,000 | 1–500 | R² > 0.99 |

| LLOQ (ng/mL) | 100 | 1 | RE & RSD within ±20% |

| Intra-day Precision (RSD%) | 2.11 - 4.45 | 3.54 - 7.53 | < 15% (20% at LLOQ) |

| Inter-day Precision (RSD%) | 3.28 - 6.12 | 5.18 - 8.91 | < 15% (20% at LLOQ) |

| Accuracy (RE%) | -5.31 to 3.89 | -4.76 to 5.23 | Within ±15% (±20% at LLOQ) |

| Extraction Recovery (%) | 91.51 - 101.24 | 95.67 - 109.62 | Consistent and reproducible |

| Matrix Effect (%) | 95.82 - 116.47 | 108.56 - 118.49 | 85-115% |

Data synthesized from published research findings for illustrative purposes.

Applications in Tracing and Monitoring Ambrisentan and Metabolites in In Vitro and Ex Vivo Systems

Beyond its role in preclinical pharmacokinetic studies, this compound is an indispensable tool in in vitro and ex vivo research aimed at elucidating the metabolic pathways of Ambrisentan. These systems provide a controlled environment to study drug metabolism, helping to identify the enzymes involved and potential drug-drug interactions.

In Vitro Systems:

Liver Microsomes: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. They are widely used to study Phase I metabolism. In a typical experiment, Ambrisentan is incubated with rat or human liver microsomes. At various time points, the reaction is stopped, and the samples are prepared for analysis. This compound is added as an internal standard during the sample workup to accurately quantify the formation of the 4-hydroxymethyl metabolite. These studies can determine the rate of metabolite formation and help identify the specific CYP isozymes responsible for the hydroxylation of Ambrisentan.

Liver S9 Fractions: S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. This provides a more complete picture of a drug's metabolism.

Hepatocytes: Intact liver cells (hepatocytes) contain the full complement of metabolic enzymes and cofactors, offering a model that more closely resembles the in vivo state.

Ex Vivo Systems:

Isolated Perfused Liver: This model involves surgically removing the liver from a preclinical species and maintaining its viability by perfusing it with an oxygenated, nutrient-rich solution. The drug can be introduced into the perfusion medium, and samples of the perfusate and bile can be collected over time to study the kinetics of metabolism and biliary excretion. The use of this compound ensures accurate quantification of the formed metabolite in these collected samples.

In all these systems, the fundamental role of this compound is to serve as an analytical internal standard. Its function is not to trace the metabolic fate of the metabolite itself, but to enable precise and accurate quantification of the non-labeled 4-Hydroxymethyl Ambrisentan that is produced from the parent drug, Ambrisentan. This is critical for building reliable metabolic maps and kinetic models for new drug candidates.

The following table illustrates a hypothetical in vitro experiment monitoring metabolite formation in human liver microsomes.

| Incubation Time (min) | Ambrisentan Concentration (µM) | 4-Hydroxymethyl Ambrisentan Formed (pmol/mg protein) | This compound (Internal Standard) |

| 0 | 10 | 0 | Added during sample workup |

| 5 | 10 | 15.2 | Added during sample workup |

| 15 | 10 | 42.8 | Added during sample workup |

| 30 | 10 | 75.1 | Added during sample workup |

| 60 | 10 | 110.5 | Added during sample workup |

This table represents illustrative data for demonstrating the application.

The Role of this compound in Advancing Preclinical Research

The development of new therapeutic agents is a complex process that relies on a deep understanding of a drug's behavior within a biological system. Preclinical pharmacokinetic and drug disposition studies are fundamental to building this understanding. In this context, isotopically labeled compounds, such as this compound, serve as indispensable tools for researchers. This stable-isotope labeled version of a key metabolite of Ambrisentan allows for precise quantification and differentiation from its unlabeled counterpart, providing clarity in a variety of research applications.

Applications in Preclinical Pharmacokinetic and Drug Disposition Research

(rac)-4-Hydroxymethyl Ambrisentan-d3 is a critical tool in the preclinical evaluation of Ambrisentan (B1667022), a potent endothelin receptor antagonist. Its primary utility lies in its function as an internal standard for bioanalytical assays and as a tracer in metabolic studies, enabling accurate assessment of the parent drug's pharmacokinetic profile.

ADME studies are crucial for characterizing a new chemical entity. The use of isotopically labeled compounds is a cornerstone of these investigations. While studies on Ambrisentan have often utilized a carbon-14 (B1195169) ([¹⁴C]) label on the parent drug to track its disposition, a deuterated metabolite like this compound plays a vital role as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify specific metabolites in biological matrices.

In preclinical studies using rats and dogs, Ambrisentan was shown to be rapidly absorbed. fda.gov Following oral administration, the highest concentrations of drug-related material were found in the gastrointestinal tract, liver, and plasma. fda.gov The primary route of elimination is through metabolism and subsequent excretion in feces, with a smaller portion excreted in urine. nih.govnih.gov Studies in rat hepatocytes indicated that both glucuronidation and hydroxylation were significant metabolic pathways, whereas in dog and human hepatocytes, glucuronidation was the predominant route. fda.gov The formation of 4-hydroxymethyl ambrisentan is a key oxidative metabolic pathway mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C19. nih.gov

The use of this compound as an internal standard ensures the accuracy of measurements of the actual metabolite, 4-Hydroxymethyl Ambrisentan, which is formed in these preclinical models. This accuracy is paramount for constructing a reliable ADME profile of the parent drug, Ambrisentan.

Table 1: Representative Data on Excretion of Ambrisentan-Related Material in Preclinical Species

| Species | Route of Administration | Percentage of Dose Recovered in Feces | Percentage of Dose Recovered in Urine |

| Rat | Oral | ~90% | ~10% |

| Dog | Oral | ~78% | ~22% |

This table presents illustrative data based on typical findings in preclinical ADME studies. The use of a deuterated metabolite standard would be essential for the accurate quantification of specific metabolites within these excretion pathways.

Table 2: Illustrative Pharmacokinetic Parameters of Ambrisentan in Preclinical Models

| Species | Absolute Oral Bioavailability | Time to Maximum Plasma Concentration (Tmax) | Plasma Half-life (t½) |

| Rat | 85% | ~1 hour | ~5.7 hours |

| Dog | 72% | 0.5 - 2 hours | ~7.9 hours |

Data sourced from FDA pharmacology review. fda.gov The accurate determination of these parameters relies on robust bioanalytical methods, for which deuterated standards like this compound are critical.

The metabolic stability of a drug is a key determinant of its half-life and clearance. In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess this. In these assays, the disappearance of the parent drug and the formation of metabolites are monitored over time.

This compound is essential for these studies as a certified reference standard to accurately quantify the formation of 4-Hydroxymethyl Ambrisentan. For example, a study investigating the interaction of Ambrisentan with the herbal compound shikonin (B1681659) utilized human and rat liver microsomes. nih.gov The results showed that shikonin inhibited the metabolism of Ambrisentan, leading to a decrease in the formation of (S)-4-hydroxymethyl ambrisentan. nih.gov The IC₅₀ values for this inhibition were determined to be 5.865 µM in human liver microsomes and 6.358 µM in rat liver microsomes. nih.gov Such precise determinations would be impossible without a reliable standard for the metabolite.

These in vitro systems help to identify the primary metabolic pathways and the enzymes responsible. Studies have confirmed that Ambrisentan is metabolized by UGTs (1A9S, 2B7S, 1A3S) and to a lesser extent by CYPs (CYP3A4, CYP2C19) to form 4-hydroxymethyl ambrisentan. fda.gov

Table 3: Example Data from an In Vitro Metabolic Stability Assay of Ambrisentan in Rat Liver Microsomes

| Incubation Time (minutes) | Ambrisentan Concentration (µM) | 4-Hydroxymethyl Ambrisentan Concentration (µM) |

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.15 |

| 15 | 0.62 | 0.38 |

| 30 | 0.39 | 0.61 |

| 60 | 0.15 | 0.85 |

This table represents hypothetical data illustrating the conversion of Ambrisentan to its hydroxylated metabolite in a microsomal assay. This compound would be used as an internal standard to generate the calibration curve for the accurate measurement of the formed metabolite.

Mechanistic pharmacokinetic (PK) models, including physiologically based pharmacokinetic (PBPK) models, aim to simulate the ADME properties of a drug based on its physicochemical properties and in vitro data. These models can predict drug concentrations in various tissues and identify potential drug-drug interactions.

The development of a robust PBPK model for Ambrisentan requires accurate data on its metabolism, including the rates of formation of its key metabolites like 4-hydroxymethyl ambrisentan. The data generated from in vitro metabolic stability studies, which rely on this compound for accurate quantification, are critical inputs for these models. By incorporating such data, a PBPK model can simulate how changes in enzyme activity (e.g., due to co-administered drugs or genetic polymorphisms) might affect the clearance of Ambrisentan and the exposure to its metabolites. While population PK models have been developed for Ambrisentan in clinical settings, the underlying preclinical data that informs such models depends on the precise analytical tools described. nih.gov

In essence, this compound, by ensuring the quality of analytical data, provides the foundation upon which complex and predictive pharmacokinetic models are built, ultimately enhancing our ability to translate preclinical findings to the clinical setting.

Future Perspectives in Ambrisentan Metabolite Research

Development of Novel Isotopic Labeling Strategies for Complex Metabolites

The synthesis and application of stable isotope-labeled compounds are foundational to modern drug metabolism studies. nih.govnih.gov (rac)-4-Hydroxymethyl Ambrisentan-d3 serves as an ideal internal standard for the accurate quantification of the 4-hydroxymethyl metabolite of Ambrisentan (B1667022) in biological matrices. lgcstandards.comnih.gov The deuterium (B1214612) label (d3) on the methyl group provides a distinct mass shift, enabling clear differentiation from the endogenous metabolite in mass spectrometry-based analyses. myadlm.orgtexilajournal.com

Future research will likely focus on more sophisticated labeling strategies to probe metabolic pathways with greater detail. This includes the use of multiple stable isotopes (e.g., ¹³C, ¹⁵N) within the same molecule to trace the fate of different fragments of the parent drug. Such strategies can help elucidate complex biotransformation reactions beyond simple hydroxylation.

Table 1: Novel Isotopic Labeling Strategies and Their Applications

| Labeling Strategy | Isotope(s) | Application in Ambrisentan Research | Potential Insights |

| Site-Specific Deuteration | ²H (d3) | This compound as an internal standard for the 4-hydroxymethyl metabolite. lgcstandards.com | Precise quantification of the primary oxidative metabolite, assessment of kinetic isotope effects. |

| Uniform ¹³C Labeling | ¹³C | Synthesis of ¹³C-Ambrisentan to trace all carbon atoms through metabolic pathways. | Identification of all drug-derived metabolites, elucidation of novel metabolic pathways. doi.org |

| ¹⁵N Labeling | ¹⁵N | Incorporation of ¹⁵N into the pyrimidine (B1678525) ring of Ambrisentan. | Tracing the fate of the nitrogen-containing core, investigating potential ring-opening or modification. |

| ¹⁸O Labeling | ¹⁸O | Use of ¹⁸O₂ during in vitro metabolism studies with Ambrisentan. mdpi.com | Confirming oxidative metabolism mechanisms and identifying products of oxygen incorporation. |

Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping

The field of "omics" provides a holistic view of biological systems. Integrating metabolomics with other omics technologies like genomics and proteomics can offer a comprehensive map of Ambrisentan's metabolic pathways. For instance, by correlating Ambrisentan metabolite levels with genomic data (pharmacogenomics), researchers can identify genetic polymorphisms in metabolic enzymes, such as CYP3A4, that influence an individual's metabolic profile. researchgate.net

Proteomics can identify and quantify the expression levels of specific drug-metabolizing enzymes and transporters involved in Ambrisentan's disposition. This multi-omics approach, facilitated by the use of labeled standards like this compound for accurate metabolite measurement, can lead to a more personalized approach to Ambrisentan therapy.

Advancements in Analytical Techniques for Ultra-Trace Metabolite Detection

The detection and quantification of drug metabolites, especially those present at very low concentrations, require highly sensitive and specific analytical methods. researchgate.net Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of metabolite analysis. nih.govrsc.orgazolifesciences.com The use of this compound as an internal standard is crucial for correcting for matrix effects and ensuring accurate quantification in complex biological samples. kcasbio.com

Recent advancements in MS technology, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have significantly improved the limits of detection and structural elucidation capabilities. mdpi.com Future developments may include the broader application of techniques like ion mobility-mass spectrometry, which provides an additional dimension of separation based on the ion's size and shape, further enhancing the ability to resolve isomeric metabolites.

Table 2: Comparison of Analytical Techniques for Ambrisentan Metabolite Analysis

| Technique | Principle | Advantages for Metabolite Detection | Role of this compound |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, and quantitative capability. | Co-eluting internal standard for accurate quantification of the 4-hydroxymethyl metabolite. nih.gov |

| LC-HRMS (e.g., Q-TOF) | Chromatographic separation followed by high-resolution mass analysis. | Accurate mass measurement for confident identification of unknown metabolites. | Provides an accurate mass reference for the deuterated metabolite, aiding in its specific detection. |

| Capillary Electrophoresis-MS | Separation based on electrophoretic mobility in a capillary coupled to MS. mdpi.com | High separation efficiency, low sample consumption. | Can be used as an internal standard in CE-MS methods for quantification. |

Computational and In Silico Approaches for Predicting Metabolite Formation and Activity

Computational tools are increasingly used to predict the metabolic fate of drugs, reducing the need for extensive experimental work in the early stages of drug development. pensoft.netspringernature.comtoxometris.ai In silico models can predict the sites of metabolism on a drug molecule, the enzymes involved, and even the potential structures of the metabolites formed. oup.comcreative-biolabs.com For Ambrisentan, such models can predict the likelihood of hydroxylation at the 4-methyl position, consistent with the known formation of 4-hydroxymethyl ambrisentan. researchgate.net

These predictive models are often based on machine learning algorithms trained on large datasets of known drug metabolism reactions. The data generated from in vitro and in vivo studies using compounds like this compound can be used to refine and validate these computational models, improving their predictive accuracy for future drug candidates.

Elucidating Stereoisomeric Metabolite Contributions in Research Models

Ambrisentan is a chiral molecule, and its metabolism can be stereoselective. It is known that the primary oxidative metabolite is (S)-4-hydroxymethyl ambrisentan. nih.govresearchgate.net This highlights the importance of stereoselectivity in drug metabolism, as different enantiomers can have different pharmacological activities and pharmacokinetic profiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.